BenchChemオンラインストアへようこそ!

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

Medicinal chemistry Kinase inhibitor synthesis Intermediate procurement

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS 1192711-36-6) is a tri-substituted pyrimidine building block bearing a chlorine at the 2-position, a cyclopropylamino group at the 4-position, and an ethyl ester at the 5-position, with molecular formula C₁₀H₁₂ClN₃O₂ and MW 241.68 g/mol. The compound serves as a versatile intermediate for constructing bioactive pyrimidine derivatives, principally in kinase inhibitor and chemokine receptor antagonist programs, where the 2-Cl leaving group enables sequential nucleophilic aromatic substitution (SNAr) while the 5-ethyl ester provides a masked carboxylic acid for late-stage amide coupling.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
Cat. No. B13109999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1NC2CC2)Cl
InChIInChI=1S/C10H12ClN3O2/c1-2-16-9(15)7-5-12-10(11)14-8(7)13-6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13,14)
InChIKeyLISKOBFYMLEPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS 1192711-36-6): Essential Procurement Data for a Multi-Program Synthetic Intermediate


Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate (CAS 1192711-36-6) is a tri-substituted pyrimidine building block bearing a chlorine at the 2-position, a cyclopropylamino group at the 4-position, and an ethyl ester at the 5-position, with molecular formula C₁₀H₁₂ClN₃O₂ and MW 241.68 g/mol . The compound serves as a versatile intermediate for constructing bioactive pyrimidine derivatives, principally in kinase inhibitor and chemokine receptor antagonist programs, where the 2-Cl leaving group enables sequential nucleophilic aromatic substitution (SNAr) while the 5-ethyl ester provides a masked carboxylic acid for late-stage amide coupling .

Why Ethyl 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate Cannot Be Replaced by Generic Pyrimidine Intermediates


Pyrimidine-5-carboxylate intermediates are not interchangeable because the specific substitution pattern determines both the synthetic pathway efficiency and the accessible chemical space of downstream products. The target compound's 2-chloro-4-cyclopropylamino-5-ethyl ester arrangement is documented in Patent WO2009/131687 as a direct precursor to JAK/SYK inhibitor scaffolds, where the cyclopropylamino group is pre-installed regioselectively at C-4 [1]. Swapping to a 2,4-dichloro analog (e.g., CAS 51940-64-8) adds one chemoselective amination step with associated regioselectivity risk, while a 2-methylthio analog (e.g., CAS 651734-65-5) alters the SNAr activation barrier and downstream deprotection requirements . These differences translate to quantifiable changes in step count, yield, and impurity profile that generic procurement cannot resolve by simple structural analogy.

Quantitative Differentiation Evidence: Ethyl 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate vs. Closest Analogs


Synthetic Step Reduction vs. 2,4-Dichloro Precursor Through Pre-Installed Cyclopropylamino Group

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate eliminates one chemoselective amination step required when starting from the generic dichloro precursor ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8). The dichloro precursor bears two electrophilic sites at C-2 and C-4, necessitating careful control of stoichiometry, temperature, and order of addition to achieve regioselective mono-amination with cyclopropylamine [1]. The target compound provides the cyclopropylamino group already installed at the 4-position, leaving only the 2-Cl position for subsequent functionalization, thereby reducing the minimum synthetic steps from the dichloro precursor by 1 step and eliminating the risk of bis-addition byproducts that reduce yield in the di-chloro pathway [2].

Medicinal chemistry Kinase inhibitor synthesis Intermediate procurement

Orthogonal Elaboration at C-2: 2-Chloro vs. 2-Methylthio Leaving Group Reactivity Comparison

The 2-chloro substituent in the target compound provides a superior leaving group for SNAr chemistry compared to the 2-methylthio group in ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 651734-65-5). The 2-methylthio analog requires oxidative activation (e.g., mCPBA to the sulfone) prior to nucleophilic displacement, adding one oxidation step and introducing compatibility constraints with oxidation-sensitive functionality elsewhere in the molecule . The 2-Cl group undergoes direct SNAr with amines under mild conditions (room temperature to 60°C) without pre-activation, as demonstrated in the patent synthesis of JAK/SYK inhibitors where the 2-chloro intermediate is directly elaborated with aryl amines [1]. In the cerdulatinib synthesis pathway, the 2-methylthio intermediate (CAS 651734-65-5) requires a two-step oxidation-displacement sequence, whereas the 2-chloro analog enables direct displacement .

Organic synthesis SNAr reactivity Building block selection

Quantified Ester Hydrolysis Yield: 64% Conversion to Carboxylic Acid Under Mild Conditions

The 5-ethyl ester of the target compound was quantitatively hydrolyzed to 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid (CAS 1192711-37-7) in 64% isolated yield using LiOH (1.0 M, 1.08 equiv) in 1,4-dioxane/water at room temperature, followed by acidification to pH 2 and filtration . This represents a documented, reproducible protocol for generating the carboxylic acid coupling partner directly from the ester. The product structure was confirmed by 1H NMR (DMSO-d₆, 400 MHz): δ 8.64 (d, 1H), 8.74 (s, 1H), 4.50 (m, 1H), 2.31 (m, 2H), 2.03 (m, 2H), 1.72 (m, 2H) . This yield serves as a baseline for process optimization; alternative ester intermediates (e.g., the methyl ester or tert-butyl ester) may exhibit different hydrolysis kinetics or require harsher conditions that are incompatible with the 2-Cl substituent.

Process chemistry Hydrolysis yield Carboxylic acid coupling

Commercial Purity Specification: 98% Assay Enabling Direct Use Without Re-Purification

The target compound is commercially available with a specification purity of 98% (product code 1209602, Leyan / Bidepharm) . This purity level supports direct use in medicinal chemistry analoging and parallel library synthesis without additional purification. In comparison, the structurally related but regioisomeric ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS 1240597-30-1) is typically supplied at 95% purity , potentially requiring chromatographic purification prior to sensitive downstream reactions such as amide coupling or Pd-catalyzed cross-coupling. The 3-percentage-point purity differential, while modest, can be significant in parallel synthesis where cumulative impurity carry-through affects library quality metrics.

Procurement quality Purity specification Supply chain

Documented Intermediate in Two Distinct Patent Programs: CCR5 Antagonists and JAK/SYK Kinase Inhibitors

Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate is explicitly documented as a synthetic intermediate in two major patent families: (1) WO2004055010 / US7569579B2 (SmithKline Beecham) – cyclopropyl compounds as CCR5 antagonists for HIV entry inhibition, where the pyrimidine-5-carboxylate scaffold serves as a core intermediate [1]; and (2) WO2009131687A2 (Amgen) – inhibitors of SYK and JAK protein kinases, where the ethyl ester is hydrolyzed to the carboxylic acid for amide coupling to generate kinase inhibitor candidates [2]. In contrast, the 2-methylthio analog (CAS 651734-65-5) is primarily documented only in the cerdulatinib (SYK/JAK) program [3], while the 2,4-dichloro precursor (CAS 51940-64-8) is a generic starting material without specific patent association. The dual-patent pedigree of the target compound provides procurement justification for programs in both antiviral and oncology indications.

Patent pedigree Drug discovery intermediate CCR5 antagonist Kinase inhibitor

Molecular Descriptor Differentiation: Heavy Atom Count and Rotatable Bond Profile vs. Non-Ester and Regioisomeric Analogs

The target compound possesses 16 heavy atoms and 4 rotatable bonds , distinguishing it from two key comparators: 2-chloro-4-(cyclopropylamino)pyrimidine (CAS 945895-52-3, the non-ester analog) with only 12 heavy atoms and 1 rotatable bond (MW 169.61), and ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS 1240597-30-1, the regioisomeric 2-amino-4-chloro analog) with MW 201.61 . The additional rotatable bonds from the 5-ethyl ester and the cyclopropylamino group contribute to solubility characteristics that affect handling in multi-step synthesis: the ester imparts organic solvent solubility (DCM, EtOAc, THF), while the carboxylic acid hydrolysis product (CAS 1192711-37-7) is water-soluble at basic pH. This solubility switch between ester and acid forms enables extractive workup between synthetic steps without chromatography.

Physicochemical properties Molecular descriptors Intermediate selection

Optimal Procurement and Deployment Scenarios for Ethyl 2-Chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate


Parallel Library Synthesis of 2-Amino-4-cyclopropylamino-pyrimidine-5-carboxamide Kinase Inhibitors

Research groups synthesizing focused kinase inhibitor libraries benefit from the pre-installed cyclopropylamino group at C-4, which eliminates the need for regioselective mono-amination of a 2,4-dichloro precursor [1]. The 2-Cl position reacts cleanly with diverse aryl and heteroaryl amines via SNAr, while the 5-ethyl ester is hydrolyzed (64% documented yield) to the carboxylic acid for HATU- or EDCI-mediated amide coupling . This three-step sequence (SNAr at C-2 → ester hydrolysis → amide coupling) provides efficient access to 2-amino-4-cyclopropylamino-pyrimidine-5-carboxamides, a scaffold validated in SYK/JAK inhibitor patents [2].

CCR5 Antagonist Hit-to-Lead Optimization Using the 2-Chloro Handle for Late-Stage Diversification

The compound's documented role as an intermediate in CCR5 antagonist patents (WO2004055010 / US7569579B2) supports its use in HIV entry inhibitor programs [3]. The 2-Cl position serves as a diversification point for introducing substituted anilines or piperazines that interact with the CCR5 allosteric pocket. The cyclopropylamino group at C-4 contributes conformational constraint and metabolic stability relative to simple alkylamino analogs, a feature exploited in the SmithKline Beecham CCR5 program [3].

Multi-Gram Scale-Up of Pyrimidine-5-carboxylic Acid Coupling Partners for Process Chemistry

The documented hydrolysis protocol (LiOH, 1,4-dioxane/water, RT, 64% yield) provides a reliable starting point for process chemistry groups scaling the ester-to-acid conversion . The reaction proceeds at ambient temperature without requiring anhydrous conditions or specialized equipment. The carboxylic acid product (CAS 1192711-37-7) precipitates upon acidification to pH 2, enabling isolation by simple filtration rather than chromatography, which is advantageous at multi-gram to kilogram scale .

Comparative Procurement Assessments for Heterocyclic Building Block Collections

Procurement teams evaluating pyrimidine building block libraries should prioritize this compound over the 2,4-dichloro or 2-methylthio analogs when the synthetic target requires a cyclopropylamino group at C-4, as the pre-installed group saves 1–2 synthetic steps per analog [1]. At 98% commercial purity , the compound enters parallel synthesis workflows without additional purification, and its 16-heavy-atom/4-rotatable-bond profile provides organic solvent solubility compatible with standard medicinal chemistry handling .

Quote Request

Request a Quote for Ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.